molecular formula C12H15N3O4 B8339073 1-(2-Methoxy-4-nitrophenyl)-3-methyltetrahydropyrimidin-2(1H)-one

1-(2-Methoxy-4-nitrophenyl)-3-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B8339073
M. Wt: 265.26 g/mol
InChI Key: NGZAEEPYBUHRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-nitrophenyl)-3-methyltetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C12H15N3O4/c1-13-6-3-7-14(12(13)16)10-5-4-9(15(17)18)8-11(10)19-2/h4-5,8H,3,6-7H2,1-2H3

InChI Key

NGZAEEPYBUHRPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

450 mg (3.94 mmol) of 1-methyltetrahydropyrimidin-2(1H)-one in 15 ml of DMF are admixed at 0° C. with 663 mg (5.91 mmol) of potassium tert-butoxide, and the mixture is stirred at room temperature for 30 min. 742 mg (4.33 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added and the mixture is stirred at RT. After 2 h, the mixture is admixed with 150 ml of water and 8 ml of saturated aqueous sodium chloride solution, and extracted three times with 30 ml each time of ethyl acetate. The combined organic phases are washed with 30 ml of water and then dried over sodium sulfate. After filtration, the solvents are removed under reduced pressure. The residue is purified by chromatography on silica gel (1:5→1:10 cyclohexane/ethyl acetate). This affords 457 mg (43% of theory) of the desired compound.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
742 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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